4-(2-bromobenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide
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Overview
Description
4-(2-bromobenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a bromobenzoyl group attached to a pyrrole ring, with a methoxypropyl substituent on the nitrogen atom
Preparation Methods
The synthesis of 4-(2-bromobenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bromobenzoyl intermediate: This step involves the bromination of benzoyl chloride to obtain 2-bromobenzoyl chloride.
Pyrrole ring formation: The 2-bromobenzoyl chloride is then reacted with a suitable pyrrole derivative under controlled conditions to form the pyrrole ring.
Introduction of the methoxypropyl group: The final step involves the reaction of the pyrrole intermediate with 3-methoxypropylamine to introduce the methoxypropyl substituent on the nitrogen atom.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
4-(2-bromobenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromobenzoyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
4-(2-bromobenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2-bromobenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxypropyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar compounds to 4-(2-bromobenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide include:
4-(2-chlorobenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide: This compound has a chlorine atom instead of a bromine atom in the benzoyl group.
4-(2-fluorobenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide: This compound has a fluorine atom instead of a bromine atom in the benzoyl group.
4-(2-iodobenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide: This compound has an iodine atom instead of a bromine atom in the benzoyl group.
The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions with biological targets compared to its analogs.
Properties
IUPAC Name |
4-(2-bromobenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3/c1-22-8-4-7-18-16(21)14-9-11(10-19-14)15(20)12-5-2-3-6-13(12)17/h2-3,5-6,9-10,19H,4,7-8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMDZABFVUXNPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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